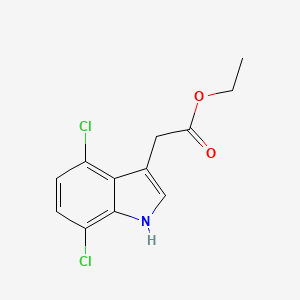
Ethyl 4,7-Dichloroindole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,7-Dichloroindole-3-acetate is a synthetic organic compound with the molecular formula C12H11Cl2NO2 and a molecular weight of 272.13 g/mol It is an ester derivative of indole-3-acetic acid, where the indole ring is substituted with chlorine atoms at positions 4 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,7-Dichloroindole-3-acetate typically involves the esterification of 4,7-dichloroindole-3-acetic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-Dichloroindole-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted indole derivatives .
Scientific Research Applications
Ethyl 4,7-Dichloroindole-3-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4,7-Dichloroindole-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 4,7-Dichloroindole-3-acetate can be compared with other indole derivatives, such as:
Ethyl indole-3-acetate: Similar in structure but lacks the chlorine substitutions, which may result in different biological activities.
4,7-Dichloroindole-3-acetic acid: The parent acid form of the compound, which may have different solubility and reactivity properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H11Cl2NO2 |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
ethyl 2-(4,7-dichloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11Cl2NO2/c1-2-17-10(16)5-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3 |
InChI Key |
YAEDBAORBIZLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C(C=CC(=C12)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















